

1-methyl-4-(sulfinylamino)benzene CAS number and molecular weight

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Compound of Interest

Compound Name: 1-methyl-4-(sulfinylamino)benzene

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An In-depth Technical Guide to **1-Methyl-4-(sulfinylamino)benzene** and its Analogue, Methyl p-Tolyl Sulfoxide

A Note on Chemical Nomenclature: The compound "**1-methyl-4-(sulfinylamino)benzene**" is formally named N-sulfinyl-p-toluidine. While this specific chemical entity is recognized, there is a limited amount of detailed technical information available in scientific literature under this name. A structurally similar and more extensively studied compound is 1-methyl-4-(methylsulfinyl)benzene, commonly known as methyl p-tolyl sulfoxide. This guide will focus primarily on the latter, given the wealth of available data, while also providing the known information for N-sulfinyl-p-toluidine.

Part 1: N-sulfinyl-p-toluidine

N-sulfinyl-p-toluidine is a chemical compound with the sulfinylamino group ($-N=S=O$) attached to a p-tolyl group.

Chemical Data

Property	Value	Reference
CAS Number	15795-42-3	[1]
Molecular Formula	C ₇ H ₇ NOS	[1]
Molecular Weight	153.20 g/mol	[1]
Synonyms	1-Methyl-4-(sulfinylamino)benzene, 4-Methyl-N-sulfinylaniline, 4-Methyl-N-sulfinylbenzenamine, 4-Methylsulfinylaniline, p-Methyl-N-sulfinylaniline, p-Toluidine, N-sulfinyl-, p-Tolylsulfinylamine, Thionyl-p-toluidine	[1]

Due to the limited availability of in-depth experimental data for N-sulfinyl-p-toluidine, the remainder of this guide will focus on the closely related and well-documented compound, methyl p-tolyl sulfoxide.

Part 2: Methyl p-Tolyl Sulfoxide

Methyl p-tolyl sulfoxide (MTSO) is an organosulfur compound that has garnered significant interest in chemical research, particularly in the field of asymmetric synthesis. It exists as a racemic mixture and in enantiomerically pure forms, with the (R)-(+)-enantiomer being a notable example.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	934-72-5 (racemic), 1519-39-7 ((R)-(+)-enantiomer)	[2][3]
Molecular Formula	C ₈ H ₁₀ OS	[2]
Molecular Weight	154.23 g/mol	[3]
Melting Point	44-46 °C (racemic), 73-75 °C ((R)-(+)-enantiomer)	[3][4]
Boiling Point	113-114 °C at 2 mmHg	[2][4]
Appearance	White solid	
Optical Activity ([α] ₂₀ /D)	+145° (c = 2 in acetone) for (R)-(+)-enantiomer	[3]

Experimental Protocols

Synthesis of Racemic (±)-Methyl p-Tolyl Sulfoxide:

A common method for the synthesis of racemic methyl p-tolyl sulfoxide involves the selective oxidation of the corresponding sulfide, methyl p-tolyl sulfide.

- **Materials:** Methyl p-tolyl sulfide, hydrogen peroxide, methanol, sulfuric acid, and isopropanol.
- **Procedure:** Methyl p-tolyl sulfide is dissolved in methanol. A catalytic amount of a sulfuric acid/isopropanol mixture is added to the solution. Hydrogen peroxide is then added, and the reaction mixture is stirred. The progress of the oxidation is monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the product is isolated and purified, typically by crystallization, to yield racemic methyl p-tolyl sulfoxide as a white solid.

Synthesis of (Diphenoxyphosphoryl)methyl p-tolyl sulfoxide:

This derivative is used as a Horner olefination reagent. Its synthesis is a two-step process:

- **Arbuzov Reaction:** Diphenylmethyl phosphite is reacted with chloromethyl p-tolyl sulfide under heating to produce (diphenoxyposphoryl)methyl p-tolyl sulfide.
- **Selective Oxidation:** The resulting sulfide is then selectively oxidized using hydrogen peroxide in methanol with a $\text{H}_2\text{SO}_4/\text{i-PrOH}$ catalyst to yield the desired sulfoxide.[\[5\]](#)

Applications in Organic Synthesis

Methyl p-tolyl sulfoxide, particularly its chiral forms, serves as a valuable reagent and building block in asymmetric synthesis.

- (R)-(+)-Methyl p-tolyl sulfoxide is utilized in the preparation of intermediates for natural product synthesis, such as (R)-lasiodiplodin.[\[3\]](#)
- Its anions can undergo addition reactions with nitrones to form optically active α -substituted N-hydroxylamines.[\[3\]](#)
- It reacts with O-mesitylsulfonylhydroxylamine (MSH) to produce (-)-(R)-S-methyl-S-p-tolylsulfoximine.[\[3\]](#)
- As a Lewis base, it can act as an activator for silicon tetrachloride in aza-Diels-Alder reactions.[\[4\]](#)
- It is also used as a catalyst in the preparation of homoallylic alcohols through the allylation of aldehydes with allyltrichlorosilane.[\[4\]](#)

Structural and Spectroscopic Analysis

The structure and internal dynamics of methyl p-tolyl sulfoxide have been investigated using rotational spectroscopy. These studies have revealed a single conformer in the gas phase. The analysis of the rotational spectrum also provides insights into the electron-withdrawing effect of the sulfoxide group.[\[6\]](#)[\[7\]](#)

Biological Activity and Signaling Pathways

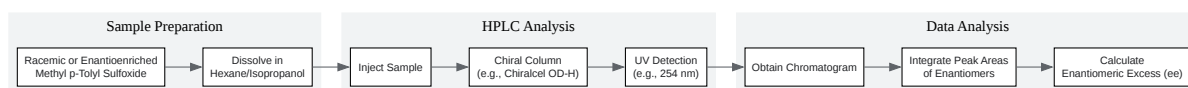
Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement in signaling pathways of methyl p-tolyl sulfoxide itself for drug development purposes. However, the broader class of sulfoxides is of significant interest in

medicinal chemistry. For instance, the well-known anti-ulcer drug, (S)-omeprazole, is a chiral sulfoxide. The biological activity of such compounds is often related to their ability to interact with specific enzymes or receptors.

The selective inhibition of horse liver alcohol dehydrogenase (HLADH) by the enantiomers of methyl p-tolyl sulfoxide has been utilized in a high-throughput assay for sulfoxide determination.[8] The (S)-enantiomer acts as a more potent uncompetitive inhibitor of ethanol oxidation to acetaldehyde than the (R)-enantiomer.[8]

Experimental Workflow for Enantioselective Analysis

The enantiomeric purity of methyl p-tolyl sulfoxide can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.



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Caption: Workflow for the determination of enantiomeric excess of methyl p-tolyl sulfoxide.

This workflow illustrates the process from sample preparation to the final calculation of enantiomeric excess using chiral HPLC.[9]

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